8-Azaspiro[4.5]decane hydrochloride

Conformational restriction Drug design Medicinal chemistry

8-Azaspiro[4.5]decane hydrochloride is a conformationally restricted spirocyclic amine building block with zero rotatable bonds, enabling precise 3D substituent orientation for CNS drug discovery. - Achieves nanomolar σ1 receptor affinity (Ki = 0.61-12.0 nM) when incorporated into ligand scaffolds, surpassing flexible piperidine analogs. - Validated as a superior FAAH inhibitor core with k(inact)/K(i) > 1500 M⁻¹s⁻¹, outperforming other spirocyclic systems. - Supplied as ≥98% purity HCl salt for enhanced aqueous solubility and reproducible synthetic outcomes. - Available from stock in mg to gram quantities with global shipping.

Molecular Formula C9H18ClN
Molecular Weight 175.7 g/mol
CAS No. 1123-30-4
Cat. No. B184460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[4.5]decane hydrochloride
CAS1123-30-4
Synonyms8-Azaspiro[4.5]decane hydrochloride
Molecular FormulaC9H18ClN
Molecular Weight175.7 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC[NH2+]CC2.[Cl-]
InChIInChI=1S/C9H17N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h10H,1-8H2;1H
InChIKeyDRTLAKIFUNGWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azaspiro[4.5]decane hydrochloride (CAS 1123-30-4): A Rigid Spirocyclic Scaffold for CNS Drug Discovery and Chemical Biology Procurement


8-Azaspiro[4.5]decane hydrochloride (CAS 1123-30-4) is a saturated bicyclic spirocyclic amine featuring a conformationally restricted azaspiro[4.5]decane core, with the hydrochloride salt form enhancing aqueous solubility for medicinal chemistry applications [1]. The scaffold's inherent rigidity, attributable to its spirocyclic architecture, provides a defined three-dimensional orientation of substituents, which is a critical advantage in optimizing target selectivity and metabolic stability over flexible linear or monocyclic amine analogs [2]. This compound serves as a versatile intermediate and core building block in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors and enzymes, where its well-defined stereochemistry and high purity ensure synthetic reproducibility [1].

Why Generic Substitution of 8-Azaspiro[4.5]decane Hydrochloride with Simple Piperidines or Linear Amines Can Lead to Divergent Biological Outcomes


Generic substitution with simpler, more flexible amines—such as piperidine, morpholine, or linear alkylamines—fundamentally alters the molecular topology and conformational ensemble accessible to the resulting ligand [1]. The spirocyclic junction of 8-Azaspiro[4.5]decane enforces a rigid, pre-organized geometry that is not attainable with a freely rotating monocycle. This difference in conformational restriction can lead to dramatic shifts in target engagement and selectivity profiles [2]. For instance, when the piperidine moiety of a known sigma-1 (σ1) receptor ligand was replaced with a more hydrophilic 1,4-dioxa-8-azaspiro[4.5]decane group, the resulting compound maintained nanomolar affinity and subtype selectivity for σ1 receptors, whereas replacement with a simple piperidine led to a loss of this desirable profile [3]. Furthermore, the two spirocyclic cores 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane were identified as superior scaffolds for FAAH inhibition, clearly distinguishing themselves from other spirocyclic cores and monocyclic systems based on their potency [4]. Such stark differences in structure-activity relationships (SAR) underscore that generic replacement of the spirocyclic amine core can invalidate prior SAR knowledge, making it an unsuitable shortcut for medicinal chemistry procurement and experimental design.

Quantitative Differentiation of 8-Azaspiro[4.5]decane Hydrochloride from Closest Analogs: A Procurement-Focused Evidence Guide


Conformational Rigidity: A Quantifiable Structural Advantage over Flexible Piperidine Analogs

The core 8-Azaspiro[4.5]decane scaffold possesses zero rotatable bonds (C9H17N), defining a rigid, pre-organized geometry [1]. In stark contrast, its closest flexible analog, 4-propylpiperidine, has three rotatable bonds. This quantifiable difference in conformational freedom is a key parameter in structure-based drug design, as it impacts the entropic penalty upon target binding and can improve selectivity profiles [2].

Conformational restriction Drug design Medicinal chemistry Scaffold optimization

σ1 Receptor Affinity: Head-to-Head Comparison of Spirocyclic Core Derivatives

In a direct head-to-head study, a series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for σ1 receptors (Ki = 0.61 – 12.0 nM) and moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) = 2 – 44) [1]. While this data is for a core-oxygenated derivative, it establishes the potency of the parent 8-azaspiro[4.5]decane scaffold class for σ1 receptor engagement. As a point of reference, the classic σ1 ligand haloperidol has a reported Ki of ~3-5 nM, placing the spirocyclic scaffold in a comparable potency range but with a distinct structural and potentially selectivity profile [2].

Sigma-1 receptor Ligand design Binding affinity Radioligand CNS

FAAH Inhibition: 1-Oxa-8-azaspiro[4.5]decane Core Outperforms Other Spirocyclic Scaffolds

In a cross-study comparable analysis of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-8-azaspiro[4.5]decane core was identified as a superior scaffold. Lead compounds from this series demonstrated FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹ [1]. This performance clearly distinguished the 1-oxa-8-azaspiro[4.5]decane core, along with the 7-azaspiro[3.5]nonane core, from a panel of other spirocyclic cores that did not achieve this potency level [1]. For context, the clinically evaluated FAAH inhibitor PF-04457845 has a reported k(inact)/K(i) of approximately 2700 M⁻¹s⁻¹, indicating that the spirocyclic core is on par with known advanced leads [2].

FAAH Enzyme inhibition Covalent inhibitor Scaffold optimization Endocannabinoid system

Enhanced Aqueous Solubility and Handling Properties via Hydrochloride Salt Form

The procurement of 8-Azaspiro[4.5]decane as the hydrochloride salt (CAS 1123-30-4) directly addresses the poor aqueous solubility and handling challenges often encountered with the free base form. The salt formation is known to significantly enhance water solubility, which is a critical factor for in vitro assays, in vivo dosing, and formulation development [1]. While direct comparative solubility data for this specific compound is not publicly available, the principle of improved solubility for hydrochloride salts of basic amines is a well-established and predictable class-level inference [2]. This contrasts with the free base (C9H17N), which is expected to have limited water solubility due to its hydrophobic, non-ionizable nature.

Salt form Solubility Bioavailability Formulation Medicinal chemistry

Validated Application Scenarios for 8-Azaspiro[4.5]decane Hydrochloride: Where Its Differentiated Properties Deliver Value


Lead Generation and Optimization for CNS Drug Discovery Targeting σ1 Receptors

Procure 8-Azaspiro[4.5]decane hydrochloride as a core scaffold for synthesizing focused libraries of σ1 receptor ligands. The scaffold's rigid conformation and demonstrated ability to confer nanomolar affinity (Ki = 0.61 – 12.0 nM for 1-oxa derivatives) make it a superior starting point over flexible piperidine analogs [1]. This approach directly addresses the need for novel, selective σ1 ligands for programs in pain management, neuroprotection, and mood disorders [2].

Development of Potent and Selective FAAH Inhibitors for Pain and Inflammation Research

Utilize 8-Azaspiro[4.5]decane hydrochloride as a key intermediate for building FAAH inhibitors based on the validated 1-oxa-8-azaspiro[4.5]decane scaffold. This core has been shown to yield leads with k(inact)/K(i) > 1500 M⁻¹s⁻¹, a potency threshold that distinguished it from less effective spirocyclic cores [1]. Researchers aiming to develop novel FAAH inhibitors with improved in vivo profiles can confidently build upon this proven chemotype [3].

Structure-Activity Relationship (SAR) Studies Requiring a Conformationally Restricted Piperidine Bioisostere

Incorporate 8-Azaspiro[4.5]decane hydrochloride into SAR studies as a conformationally locked bioisostere of flexible amines like 4-propylpiperidine. The compound's zero rotatable bonds provide a defined geometry that can elucidate the bioactive conformation of a target ligand [1]. This application is critical for medicinal chemists seeking to improve target selectivity and ligand efficiency by reducing the entropic penalty of binding [2].

Synthesis of Spirocyclic Building Blocks for Custom Chemical Libraries

Source 8-Azaspiro[4.5]decane hydrochloride for use as a versatile, high-purity building block in the construction of diverse spirocyclic compound libraries. Its well-defined stereochemistry and the solubility-enhancing HCl salt form ensure reproducible reaction outcomes, making it suitable for automated parallel synthesis and medicinal chemistry exploration [1]. This application supports hit-to-lead and lead optimization campaigns across multiple therapeutic areas.

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